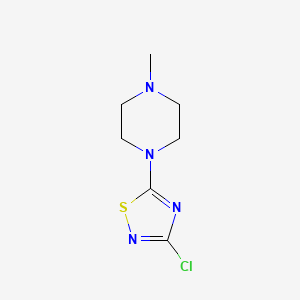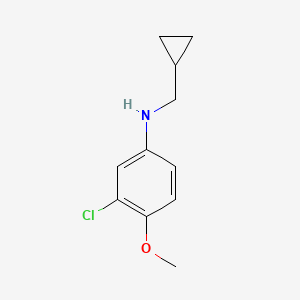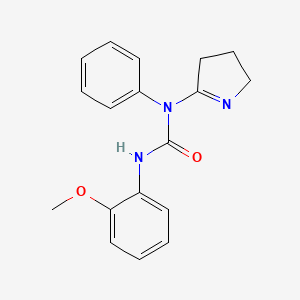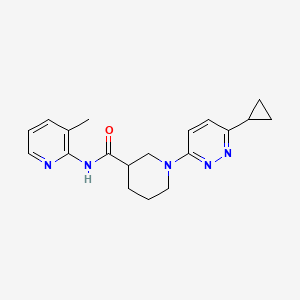
N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C15H15N3O4S2 . It has an average mass of 365.427 Da and a monoisotopic mass of 365.050385 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H15N3O4S2 . For a detailed structural analysis, it would be best to use specialized software or databases that provide 3D molecular structures.Applications De Recherche Scientifique
Photocatalysis and Environmental Remediation
DABCO-TDO has been investigated as a potential photocatalyst for environmental applications. Its unique structure allows it to absorb light in the visible range, making it suitable for solar-driven reactions. Researchers have explored its use in degrading organic pollutants, such as dyes and pharmaceuticals, through photocatalytic processes. By harnessing its photoactivity, DABCO-TDO contributes to sustainable water purification and air quality improvement .
Organic Electronics and Optoelectronics
In the realm of organic electronics, DABCO-TDO plays a role as an electron-transport material. Its electron-rich benzothiazole moiety facilitates efficient charge transport, making it valuable in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers continue to explore its potential in enhancing device performance and stability .
Metal-Organic Frameworks (MOFs)
DABCO-TDO has been incorporated into metal-organic frameworks due to its ability to coordinate with metal ions. MOFs based on this compound exhibit tunable porosity, making them promising candidates for gas storage, separation, and catalysis. Researchers have explored DABCO-TDO-based MOFs for applications such as carbon capture, hydrogen storage, and selective gas adsorption .
Biomedical Imaging and Drug Delivery
The benzothiazole moiety in DABCO-TDO has fluorescence properties, making it useful for bioimaging applications. Researchers have functionalized this compound with targeting ligands to create fluorescent probes for cancer cell imaging. Additionally, DABCO-TDO-based nanoparticles have been investigated as drug carriers, aiming for targeted drug delivery and controlled release .
Antioxidant and Anticancer Properties
Studies have explored the antioxidant potential of DABCO-TDO due to its radical-scavenging abilities. Additionally, its structural resemblance to certain anticancer drugs has sparked interest. Researchers investigate its cytotoxic effects against cancer cells, aiming to develop novel chemotherapeutic agents. However, further studies are needed to fully understand its mechanisms and optimize its efficacy .
Materials Science and Coordination Chemistry
DABCO-TDO’s coordination chemistry allows it to form complexes with transition metals. Researchers have synthesized metal complexes using this ligand, exploring their magnetic properties and potential applications in spintronics. Additionally, its role in supramolecular assemblies and crystal engineering contributes to materials science .
Orientations Futures
Propriétés
IUPAC Name |
1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18(2)12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(19,20)17-15/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRPMHYVOUXDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)
![5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2759789.png)








![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)